molecular formula C12H14F3N B1587190 2-[2-(Trifluoromethyl)phenyl]piperidine CAS No. 526182-94-5

2-[2-(Trifluoromethyl)phenyl]piperidine

Cat. No. B1587190
M. Wt: 229.24 g/mol
InChI Key: VCFXQOYIVFTLFP-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]piperidine, or 2-TFMP, is a heterocyclic organic compound that has been used as a synthetic intermediate in the manufacture of pharmaceuticals. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents. 2-TFMP has been the subject of considerable scientific research due to its unique properties and potential applications.

Scientific Research Applications

Neurogenic Plasma Extravasation Inhibition

A novel piperidine ether-based tachykinin NK1 receptor antagonist, L-733,060, with a trifluoromethylphenyl component, has shown promising results in inhibiting neurogenic plasma extravasation in rats. This effect was achieved without causing adverse cardiovascular effects, highlighting its potential in treating neurogenic inflammation (Seabrook et al., 1996).

Structural Characterization in Drug Synthesis

A study on 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in benzothiazinone synthesis, is significant for understanding the structural aspects of new anti-tuberculosis drug candidates. This research highlights the role of trifluoromethylphenyl piperidine derivatives in drug synthesis and characterization (Eckhardt et al., 2020).

Serotonin Uptake Inhibition

A synthesized analog of fluoxetine, 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, demonstrated increased activity as a serotonin uptake inhibitor. This showcases the compound's potential in developing antidepressants (Corey et al., 1993).

Soluble Epoxide Hydrolase Inhibition

The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, which include a trifluoromethylphenyl component, as inhibitors of soluble epoxide hydrolase, suggests their use in investigating various disease models. This research highlights the compound's utility in studying diseases linked to soluble epoxide hydrolase (Thalji et al., 2013).

Antifungal Activity

Triazole derivatives with piperidine side chains, including those with trifluoromethylphenyl components, have been shown to exhibit improved antifungal activities compared to traditional azole drugs. This has implications for developing more effective antifungal agents (Yu et al., 2014).

Anti-Tuberculosis Activity

Piperidinol analogs containing trifluoromethylphenyl groups have demonstrated significant anti-tuberculosis activity. However, the observation of side effects in vivo suggests the need for further research to enhance their safety profile for potential therapeutic use (Sun et al., 2009).

Solid-Phase Synthesis Applications

Research on solid-phase synthesis using N-acyliminium ion chemistry, which involves functionalized piperidines, underlines the significance of piperidine derivatives in synthesizing bioactive compounds and drug-like molecules. This has wide implications in medicinal chemistry (Veerman et al., 2002).

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXQOYIVFTLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391990
Record name 2-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)phenyl]piperidine

CAS RN

526182-94-5
Record name 2-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Ryabukhin, DM Panov, DS Granat… - ACS Combinatorial …, 2014 - ACS Publications
One-pot variation of Castagnoli condensation, that is, reaction of cyclic anhydrides, amines, and aldehydes, has been developed as a combinatorial approach to 1,2-disubstituted 5-…
Number of citations: 32 pubs.acs.org

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